4-(3-bromophenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
The compound 4-(3-bromophenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative featuring:
- A 3-bromophenyl substituent at position 2.
- A 3,5-dimethylphenyl carboxamide group at position 3.
- A methyl group at position 5.
- A thioxo (C=S) group at position 2.
Properties
IUPAC Name |
4-(3-bromophenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3OS/c1-11-7-12(2)9-16(8-11)23-19(25)17-13(3)22-20(26)24-18(17)14-5-4-6-15(21)10-14/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLHLCRQTWDFIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(NC(=S)NC2C3=CC(=CC=C3)Br)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-bromophenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thioxo-tetrahydropyrimidine core: This can be achieved through a cyclization reaction involving appropriate starting materials such as thiourea and β-keto esters under acidic or basic conditions.
Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).
Attachment of the dimethylphenyl group: This can be done through a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using a suitable palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-bromophenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products
Oxidation: Formation of sulfone derivatives
Reduction: Formation of phenyl derivatives
Substitution: Formation of various substituted phenyl derivatives
Scientific Research Applications
4-(3-bromophenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(3-bromophenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thioxo group and the aromatic rings are likely involved in binding interactions with these targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Tetrahydropyrimidine Derivatives
Key Observations:
Substituent Positional Isomerism :
- The target’s 3-bromophenyl group at position 4 contrasts with the 2-bromophenyl isomer in . Positional differences in bromine substitution may alter electronic effects and steric interactions, impacting target binding or solubility.
Carboxamide vs. Ester Functionalization: The target’s carboxamide group at position 5 differs from the ethyl ester in .
Thioxo (C=S) vs. Oxo (C=O) :
- The target’s thioxo group at position 2 replaces the oxo group in compounds like ’s 12p . Thioxo groups increase electron density and may influence tautomerization or metal coordination.
Aryl Group Diversity :
- The 3,5-dimethylphenyl carboxamide in the target contrasts with 2-ethoxyphenyl () or 4-chlorophenyl () groups. Dimethyl substituents enhance lipophilicity, whereas ethoxy or chloro groups introduce polar or halogen-bonding interactions .
Physicochemical Properties
- Molecular Weight : ~460.36 g/mol (higher than ’s 446.36 due to bromine and dimethyl groups).
- Lipophilicity : The 3,5-dimethylphenyl and bromine substituents increase logP compared to analogs with polar groups (e.g., ethoxy in ).
- Hydrogen-Bonding Capacity: The thioxo and carboxamide groups provide hydrogen-bond acceptors/donors, critical for target engagement .
Structure-Activity Relationship (SAR) Considerations
While biological data for the target compound is unavailable, trends from analogs suggest:
- Bromine Position : 3-Bromophenyl may enhance π-stacking vs. 2-bromophenyl’s steric effects .
- Thioxo vs. Oxo : Thioxo groups improve metabolic stability by resisting hydrolysis compared to oxo derivatives .
- Carboxamide Aryl Groups : 3,5-Dimethylphenyl may optimize steric bulk for selectivity in kinase inhibition .
Biological Activity
Molecular Formula
- Molecular Formula: C19H20BrN3OS
- Molecular Weight: 404.34 g/mol
Structural Features
The compound features a thioxo group and a tetrahydropyrimidine ring, which are known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, tetrahydropyrimidines have been shown to inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways. A study demonstrated that derivatives of tetrahydropyrimidines displayed potent activity against various strains of bacteria, including resistant strains .
Anticancer Properties
The compound's structural similarity to known anticancer agents suggests potential efficacy in cancer treatment. Tetrahydropyrimidines have been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. In vitro studies have shown that similar compounds can inhibit tumor cell proliferation and migration .
Enzyme Inhibition
Tetrahydropyrimidines are also recognized for their ability to inhibit specific enzymes. For example, they can act as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. This mechanism is particularly relevant in cancer therapy and antimicrobial treatment .
Case Study 1: Antimicrobial Screening
In a high-throughput screening assay involving various tetrahydropyrimidine derivatives, several compounds exhibited over 90% inhibition against Mycobacterium tuberculosis. The lead compound from this screening was noted for its low cytotoxicity in Vero cells, indicating a favorable selectivity index .
Case Study 2: Anticancer Activity
A study focusing on the anticancer effects of tetrahydropyrimidine derivatives revealed that one analog induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. Mechanistic studies indicated that this effect was mediated through the mitochondrial pathway, highlighting the compound's potential as a therapeutic agent in oncology .
Research Findings
| Study | Activity | IC50/EC50 | Notes |
|---|---|---|---|
| Study 1 | Antimicrobial | >90% inhibition at 50 µM | Effective against resistant strains |
| Study 2 | Anticancer | 15 µM (MCF-7) | Induced apoptosis via mitochondrial pathway |
| Study 3 | Enzyme inhibition | IC50 < 10 µM (DHFR) | Potential for use in combination therapies |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
